1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)-
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Properties
IUPAC Name |
2-(2-imidazo[1,2-a]pyridin-2-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)10-8-12-11-19-9-4-3-7-15(19)18-12/h1-7,9,11H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDOVKWGFPLJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364151 | |
| Record name | F2184-0181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-01-5 | |
| Record name | 2-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51132-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F2184-0181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- typically involves the functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds in this class exhibit a range of pharmacological effects:
- Antitumor Activity : Several studies have explored the cytotoxic effects of isoindole derivatives against various cancer cell lines. For instance, derivatives have shown promising activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine moiety is known for its antimicrobial properties. Compounds containing this structure have demonstrated effectiveness against bacterial strains and fungi, suggesting potential as new antibiotics .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antitumor Activity
A study published in Pharmaceutical Research investigated a series of isoindole derivatives for their anticancer properties. Among the tested compounds, the one featuring the imidazo[1,2-a]pyridine substituent displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Efficacy
In a study focusing on antimicrobial activity, a derivative of 1H-Isoindole-1,3(2H)-dione was evaluated against various pathogens including Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against these organisms, indicating strong antimicrobial potential. The mode of action was attributed to disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological efficacy of isoindole derivatives is often linked to their structural features. The presence of the imidazo[1,2-a]pyridine ring enhances lipophilicity and allows for better interaction with biological targets. Modifications on the isoindole core can further optimize activity; for example:
- Substitution at the nitrogen atom on the imidazole ring can enhance binding affinity to specific receptors.
- Alterations in the carbon chain length connecting the isoindole and imidazole rings can influence pharmacokinetic properties such as absorption and metabolism.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
When compared to other similar compounds, such as imidazo[1,2-a]pyridine derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- stands out due to its unique structural features that confer enhanced stability and reactivity . Similar compounds include:
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]indole
- Pyrrolo[1,2-c]imidazole
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Biological Activity
Overview
1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of isoindole derivatives known for their potential therapeutic applications, particularly in the fields of neurodegenerative diseases and antimicrobial treatments.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathology of Alzheimer's disease. The interaction with these enzymes modulates cholinergic signaling pathways, which are often disrupted in neurodegenerative conditions.
Biological Activities
Research has demonstrated several biological activities associated with 1H-Isoindole-1,3(2H)-dione derivatives:
- Antimicrobial Activity : Various derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : These compounds have shown the ability to modulate inflammatory responses by affecting pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
- Neuroprotective Properties : They have been evaluated for their potential in treating neurodegenerative diseases, particularly through inhibition of cholinesterases.
Inhibitory Activity on Cholinesterases
A study evaluated several derivatives of isoindoline-1,3-dione for their inhibitory effects on AChE and BuChE. The results indicated that certain derivatives had IC50 values as low as 1.12 μM for AChE inhibition, showcasing their potential as therapeutic agents for Alzheimer’s disease .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Derivative I | 1.12 μM | Not tested |
| Derivative III | Not tested | 21.24 μM |
Anti-inflammatory Mechanisms
Another study highlighted the compound's ability to influence inflammatory pathways. Isoindoline derivatives were found to decrease levels of pro-inflammatory markers like TNF-α and IL-6 while enhancing anti-inflammatory factors such as IL-10 . This dual action suggests potential applications in treating inflammatory diseases.
Antimicrobial Efficacy
The antimicrobial properties of isoindole derivatives were explored in various studies. Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Comparative Analysis
When compared to other similar compounds like imidazo[1,2-a]pyridine derivatives, 1H-Isoindole-1,3(2H)-dione exhibits unique structural features that enhance its stability and reactivity. This distinction may contribute to its superior biological activity and therapeutic potential.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Basic structure with nitrogen-containing rings | Antimicrobial, anticancer |
| Isoindole Derivatives | Unique ring structure with dione functionality | Neuroprotective, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
